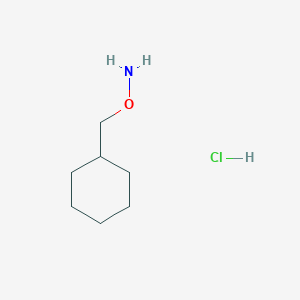

O-(Cyclohexylmethyl)hydroxylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclohexylmethyl group.

Mechanism of Action

Target of Action

It’s known that hydroxylamine derivatives are often used as reducing agents in organic synthesis .

Mode of Action

As a derivative of hydroxylamine, it may act as a reducing agent, participating in reactions that involve the reduction of other compounds .

Biochemical Pathways

As a reducing agent, it could potentially influence a variety of biochemical reactions where reduction is necessary .

Result of Action

As a reducing agent, it may contribute to various chemical reactions, leading to the formation of new compounds .

Action Environment

Like many chemical compounds, factors such as temperature, ph, and presence of other compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

O-(Cyclohexylmethyl)hydroxylamine Hydrochloride has been used as a reactant in the preparation of 5,7-bis(alkoxyimino)-6,7-dihydro-5H-dibenzocycloheptenes . These compounds are known to inhibit blood platelet aggregation .

Molecular Mechanism

This compound can react with aldehydes and ketones to form oximes . This reaction involves the nitrogen of the hydroxylamine acting as a nucleophile and attacking the carbonyl carbon of the aldehyde or ketone . The reaction is essentially irreversible as the adduct dehydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(Cyclohexylmethyl)hydroxylamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of hydroxylamine with cyclohexylmethyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(Cyclohexylmethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

O-(Cyclohexylmethyl)hydroxylamine hydrochloride has several applications in scientific research:

Organic Synthesis: It acts as a catalyst in organic synthesis, enabling efficient transformations and facilitating the development of new molecules.

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

Biological Research: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of a cyclohexylmethyl group.

O-(Carboxymethyl)hydroxylamine: A derivative with a carboxymethyl group.

Uniqueness

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and interactions that are not possible with other hydroxylamine derivatives .

Biological Activity

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is a compound with significant biological activity, primarily due to its hydroxylamine functional group, which is known for its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, neuroprotective effects, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₁₅ClNO

- Molecular Weight : Approximately 151.66 g/mol

- Physical State : White to pale yellow crystalline solid

- Melting Point : 170°C to 172°C

- Solubility : Soluble in water

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Hydroxylamines in general have been studied for their efficacy against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has a lower MIC compared to other hydroxylamines, indicating higher potency against bacterial pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Biofilm Formation : This compound has demonstrated the ability to inhibit biofilm formation, which is critical in managing chronic bacterial infections .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Pseudomonas aeruginosa | 5.0 |

| Enterococcus faecalis | 3.0 |

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Hydroxylamines are known to react with carbonyl compounds, potentially leading to protective effects against oxidative stress in neuronal cells.

Research Insights:

- Oxidative Stress Mitigation : The compound's ability to scavenge reactive oxygen species (ROS) could provide a neuroprotective effect, making it a candidate for further research in neurodegenerative diseases .

- In Vivo Studies : Animal models have shown that hydroxylamines can reduce neuronal damage following ischemic events, suggesting a potential therapeutic application for conditions such as stroke .

Medicinal Applications

The unique structure of this compound allows for diverse applications in medicinal chemistry. Its derivatives are being explored for use in various therapeutic areas.

Potential Applications:

- Antitumor Activity : Some hydroxylamines have shown promise in cancer therapy due to their ability to alkylate DNA . this compound may exhibit similar properties.

- Drug Development : The compound's reactivity makes it a useful intermediate in the synthesis of more complex pharmaceutical agents targeting specific diseases .

Case Studies

- Antimicrobial Efficacy Study :

- Neuroprotection Research :

Properties

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQCICBYSOODN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.